![molecular formula C12H18N6OS B4010839 N'-(1-butyl-1H-tetrazol-5-yl)-N-methyl-N-(3-thienylmethyl)urea](/img/structure/B4010839.png)
N'-(1-butyl-1H-tetrazol-5-yl)-N-methyl-N-(3-thienylmethyl)urea
Description
Synthesis Analysis
Complex ureas like the one you mentioned are typically synthesized through reactions involving isocyanates or carbamoyl chlorides with amines or amides. For instance, derivatives involving tetrazolyl and thiadiazolyl groups have been synthesized through the reaction of acylazides with corresponding amines or through the interaction of amino compounds with isocyanates or isothiocyanates under specific conditions, often requiring catalysts or particular solvents to drive the reaction forward and increase yield (Song Xin-jian et al., 2006; Xin-jian Song et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods provide detailed information about the arrangement of atoms within the molecule and can reveal the presence of specific functional groups, bonding patterns, and molecular conformations. For example, studies have characterized the crystal structure of similar compounds, detailing their planarity and the intermolecular interactions that contribute to their stability and reactivity (Hong-Song Zhang et al., 2017).
Chemical Reactions and Properties
The reactivity of urea derivatives often hinges on the functional groups attached to the urea backbone. These compounds can participate in a variety of chemical reactions, including further substitutions, addition reactions, and the formation of complexes with metals or other organic compounds. Their biological activity, such as fungicidal or plant growth regulatory effects, often stems from these chemical properties (Gong-Ju Yin, 2002).
properties
IUPAC Name |
3-(1-butyltetrazol-5-yl)-1-methyl-1-(thiophen-3-ylmethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS/c1-3-4-6-18-11(14-15-16-18)13-12(19)17(2)8-10-5-7-20-9-10/h5,7,9H,3-4,6,8H2,1-2H3,(H,13,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVNYJMJXOKED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)NC(=O)N(C)CC2=CSC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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